molecular formula C17H19N5O2 B3724991 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone

2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone

Cat. No.: B3724991
M. Wt: 325.4 g/mol
InChI Key: FOWJZSWMOQJOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as EMAQ and has been studied for its potential use in cancer treatment.

Mechanism of Action

EMAQ works by inhibiting the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, EMAQ can prevent the growth and proliferation of cancer cells. EMAQ has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMAQ include the inhibition of thymidylate synthase, which can lead to the inhibition of cancer cell growth. EMAQ has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of autoimmune diseases and inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using EMAQ in lab experiments include its potential as a cancer treatment and its anti-inflammatory properties. However, there are limitations to using EMAQ in lab experiments, including the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of EMAQ, including further research into its potential as a cancer treatment and its anti-inflammatory properties. Additionally, further research is needed to determine the safety and efficacy of EMAQ in humans.

Scientific Research Applications

EMAQ has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of the enzyme thymidylate synthase. Thymidylate synthase is an essential enzyme in the synthesis of DNA, and its inhibition can lead to the inhibition of cancer cell growth. EMAQ has also been studied for its potential use in the treatment of autoimmune diseases and inflammatory conditions.

Properties

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-11-5-6-14-13(7-11)10(2)18-16(20-14)22-17-19-12(9-24-3)8-15(23)21-17/h5-8H,4,9H2,1-3H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWJZSWMOQJOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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